trans-3-Hexene

Thermodynamics Isomerization Olefin Stability

Select trans-3-Hexene for R&D requiring a defined (E)-configured internal alkene. Its distinct stereochemistry and greater thermodynamic stability differentiate it from mixtures or cis-isomers, ensuring reproducible results in stereospecific synthesis, mechanistic studies (e.g., ozonolysis, isomerization), and polymer research. Do not substitute.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 13269-52-8
Cat. No. B077681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexene
CAS13269-52-8
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCC=CCC
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyZQDPJFUHLCOCRG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Hexene (CAS 13269-52-8): A Thermodynamically Stable Internal Olefin for Stereospecific Synthesis


trans-3-Hexene (CAS 13269-52-8) is a six-carbon, straight-chain alkene belonging to the hexene isomer class, characterized by an internal (E)-configured double bond at the C3 position with two ethyl substituents in a trans arrangement [1]. This stereoisomer is recognized for its thermodynamically preferred ground-state geometry, exhibiting distinct physical properties from its cis counterpart [2]. Widely utilized in organic synthesis and materials science, it serves as a stereospecific building block or mechanistic probe in reactions requiring the unique spatial and electronic characteristics conferred by the trans double bond .

Why trans-3-Hexene Cannot Be Substituted with Generic Hexene Isomers or cis-3-Hexene


The interchange of trans-3-hexene with other linear hexene isomers or its cis-diastereomer is scientifically invalid due to quantifiable differences in thermodynamic stability, molecular geometry, and reactivity [1]. Generic substitution disregards the profound impact of stereochemistry on physical properties and chemical behavior. For instance, the greater thermodynamic stability of the trans isomer directly influences reaction equilibria and product distributions in isomerization reactions, where trans-3-hexene is the favored thermodynamic product . Furthermore, the distinct molecular geometries—evidenced by differing bond lengths and angles—govern substrate-catalyst interactions, ensuring divergent reaction outcomes that preclude simple one-for-one replacement in both synthetic and industrial contexts [2].

Quantitative Evidence for trans-3-Hexene (13269-52-8) Differentiation vs. cis-3-Hexene


Thermodynamic Stability: trans-3-Hexene Exhibits Lower Heat of Combustion vs. cis-3-Hexene

trans-3-Hexene is thermodynamically more stable than its cis-isomer, as evidenced by its lower heat of combustion. This is a direct consequence of reduced steric strain in the trans configuration [1]. The difference in combustion enthalpy confirms that the trans isomer resides at a lower energy state, making it the favored product in equilibrium-controlled reactions .

Thermodynamics Isomerization Olefin Stability

Distinct Molecular Geometry: trans-3-Hexene Possesses a Longer C=C Bond and Wider Bond Angles

Gas-phase electron diffraction studies reveal distinct structural parameters for trans-3-hexene compared to cis-3-hexene. The trans isomer features a longer C=C bond (1.342 Å) and wider C(sp²)-C(sp³) (∠C-C=C) bond angle (124.1°) compared to the cis isomer (1.330 Å and 129.1°, respectively) [1]. Additionally, trans-3-hexene exists as a mixture of three low-energy rotamers, while cis-3-hexene primarily adopts two [2]. These geometric differences directly stem from the trans configuration's ability to minimize allylic strain.

Molecular Structure Electron Diffraction Conformational Analysis

Physical Property Differentiation: trans-3-Hexene Exhibits Higher Boiling Point and Lower Density vs. cis-3-Hexene

The trans-configuration of 3-hexene results in a measurably higher boiling point and lower density compared to the cis-isomer, a consequence of the former's greater symmetry and reduced dipole moment . These quantifiable differences are essential for purity verification and process control .

Physical Properties Separation Science Quality Control

Ozonolysis Yield: cis-3-Hexene Yields Significantly Higher Ozonide Product than trans-3-Hexene

In ozonolysis reactions, the stereochemistry of the starting alkene dramatically influences the yield of the ozonide intermediate. Specifically, cis-3-hexene was converted to its corresponding ozonide in 85% yield, whereas under comparable conditions, the best yield obtainable from trans-3-hexene was 45% [1]. This stark difference in yield—nearly a factor of two—underscores the divergent reactivity of the two stereoisomers.

Ozonolysis Reaction Selectivity Synthetic Efficiency

Catalytic Isomerization Selectivity: trans-3-Hexene Forms as a Major Product in Ruthenium-Catalyzed 1-Hexene Reactions

In the ruthenium carbonyl cluster-catalyzed hydrogenation and isomerization of 1-hexene, trans-3-hexene is a significant product, formed at up to 20% yield alongside trans-2-hexene (up to 61%) and cis-2-hexene (up to 23%) [1]. This study highlights that trans-3-hexene is not merely a trace byproduct but a substantial component of the isomer distribution, distinguishing it from other internal hexenes and confirming its relevance in complex catalytic systems .

Catalysis Isomerization Ruthenium Clusters

Application Specificity: trans-3-Hexene is Explicitly Required for Aliphatic Unsaturated Polyester Synthesis

The synthesis and characterization of aliphatic unsaturated polyesters is specifically documented using trans-3-hexene as the monomeric building block . While cis-3-hexene may undergo similar ozonolysis or polymerization reactions, the literature explicitly identifies the trans isomer for this application, implying that the resulting polymer's properties—such as chain packing, crystallinity, or mechanical strength—are optimized by the trans configuration . This specificity underscores that trans-3-hexene is not an interchangeable commodity.

Polymer Synthesis Unsaturated Polyesters Materials Science

Recommended Research & Industrial Scenarios for trans-3-Hexene (13269-52-8) Procurement


Mechanistic Probe in Olefin Isomerization and Catalysis Studies

trans-3-Hexene serves as an authentic standard or mechanistic probe in studies of olefin isomerization and hydrogenation. Its quantifiable formation (up to 20% yield) alongside trans-2-hexene and cis-2-hexene from 1-hexene over ruthenium catalysts [1] makes it an essential reference for analytical method development (e.g., GC calibration) and for mapping complex reaction networks. Its thermodynamic stability as the lowest-energy isomer also provides a baseline for calculating thermodynamic versus kinetic control in catalytic systems [2].

Stereospecific Monomer for Aliphatic Unsaturated Polyester Synthesis

Researchers focused on synthesizing aliphatic unsaturated polyesters with specific chain architectures can utilize trans-3-hexene as a documented monomer [1]. The trans configuration of the double bond in the monomer may impart distinct properties to the resulting polymer—such as increased chain linearity and altered crystallinity compared to polymers derived from cis-monomers—making it a critical component for structure-property relationship studies in polymer science [2].

Fundamental Studies of Stereoelectronic Effects and Conformational Analysis

The well-characterized molecular geometry of trans-3-hexene, including its C=C bond length (1.342 Å) and specific rotamer distribution [1], makes it an ideal model compound for studying stereoelectronic effects in alkenes. Its distinct infrared and Raman spectra, assigned through ab initio calculations [2], support fundamental research in physical chemistry, spectroscopy, and computational chemistry where a pure, well-defined internal trans-alkene is required.

Ozonolysis Studies on the Impact of Alkene Geometry

Given the dramatic difference in ozonide yield between cis-3-hexene (85%) and trans-3-hexene (≤45%) [1], the trans isomer is an essential component for any comprehensive study investigating the effect of alkene stereochemistry on ozonolysis pathways, intermediate stability, and product distributions. Using trans-3-hexene allows for a direct, quantitative comparison that cannot be achieved with a generic 'hexene' or a mixture.

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